Potassium acrylate

概要

説明

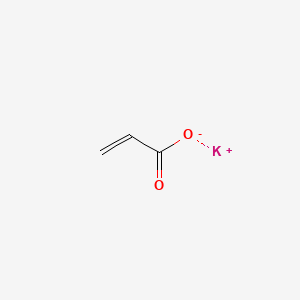

Potassium acrylate is a potassium salt of acrylic acid with the chemical formula C₃H₃KO₂. It is a type of superabsorbent polymer that can absorb and retain large amounts of water relative to its own mass. This compound is commonly used in various industrial and agricultural applications due to its excellent water retention properties .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of potassium acrylate typically involves the polymerization of acrylic acid in the presence of a cross-linking agent. The process can be summarized as follows:

Polymerization: Acrylic acid is polymerized using a free radical initiator such as 2,2’-azobisisobutyronitrile (AIBN) in a solvent like 1,4-dioxane.

Neutralization: The resulting polyacrylic acid is then neutralized with potassium hydroxide to form this compound.

Drying and Grinding: The resultant gel is dried and ground into fine particles or crystals.

Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes:

Preparation of Acrylate Solution: Mixing acrylic acid with an alkali solution to form an acrylate solution.

Polymerization Additive Liquid: Adding anti-cross-linking agents, anti-agglomeration agents, and initiators to the acrylate solution.

Polymerization: Adjusting the pH and allowing the mixture to polymerize.

Drying and Crushing: The polymerized product is then dried and crushed into the desired form.

化学反応の分析

Radical Polymerization Mechanisms

Potassium acrylate undergoes rapid radical polymerization under redox or thermal initiation. Key systems include:

Ammonium Persulfate (APS) Initiation

In aqueous solutions, APS decomposes to generate sulfate radicals (SO₄⁻- ), initiating polymerization:

These radicals abstract protons from this compound, forming propagating chains .

Kinetic Behavior :

-

Gelation time (

) inversely correlates with initiator concentration (

):

-

Experimental data demonstrates this relationship (Table 1) :

| [APS] (mol/L) | 0.0286 | 0.0491 | 0.0736 | 0.0982 |

|---|---|---|---|---|

| Gelation Time (s) | 163 | 95 | 63 | 47 |

Accelerated Systems

Triethanolamine (TEA) enhances APS decomposition, reducing gelation time by 60–80% .

Crosslinking Reactions

Crosslinkers like glycerol diacrylate (DAG) or N,N-methylenebisacrylamide (MBA) introduce covalent bonds between polymer chains, forming 3D networks.

Critical Crosslinker Concentration

In photopolymerized hydrogels , DAG concentration determines structural transitions:

-

Below 4 wt%: Weak networks with high swelling (up to 217× dry weight) .

-

Above 4 wt%: Dense networks with reduced swelling (69× dry weight) but superior mechanical strength .

FTIR Analysis :

Neutralization-Dependent Reactivity

Potassium hydroxide (KOH) neutralizes acrylic acid to form this compound. This step is critical for:

-

Solubility : Enables high monomer concentrations (55–80 wt%) in aqueous solutions .

-

Reaction Efficiency : Excess KOH (>70% neutralization) minimizes residual acrylic acid, reducing side reactions .

Comparative Performance :

Thermal Systems

-

Exothermic Peaks : Polymerization releases ≈120–135°C heat, enabling solvent evaporation without external drying .

Photopolymerization

UV-initiated systems produce transparent hydrogels with fractal-like microstructures, ideal for controlled-release applications .

科学的研究の応用

Agricultural Applications

Water Retention in Soils

Potassium acrylate is primarily utilized in agriculture as a superabsorbent polymer to enhance soil moisture retention. A study demonstrated that incorporating this compound into substrates significantly increased the available water content for crops, leading to improved growth and yield. For instance, in greenhouse tomato cultivation, the application of this compound resulted in a reduction of the water footprint while simultaneously increasing crop yields. The study showed that the use of this compound allowed for a decrease in irrigation water by up to 50% while enhancing plant productivity by 101-192% compared to untreated soils .

Hydrogel Formulations

This compound is often synthesized into hydrogels that can absorb and retain large amounts of water. These hydrogels can be mixed with various substrates to create optimal growing conditions for crops. In trials involving cucumber and tomato plants, the addition of this compound hydrogels improved nutrient absorption and reduced the need for fertilizers, demonstrating its effectiveness as a soil amendment .

Material Science Applications

Hydrogels for Medical Use

Research has shown that this compound can be polymerized into hydrogels suitable for medical applications, such as wound dressings and drug delivery systems. These hydrogels can maintain moisture levels and provide a controlled release of therapeutic agents . The unique properties of this compound-based hydrogels allow them to adapt to various environmental conditions, making them ideal for use in biomedical settings.

Coatings and Adhesives

This compound is also employed in the formulation of coatings and adhesives due to its excellent adhesion properties and resistance to water. Its ability to form films makes it suitable for applications in protective coatings for various surfaces, including textiles and construction materials .

Environmental Applications

Soil Erosion Control

In environmental management, this compound plays a crucial role in controlling soil erosion. By enhancing soil structure and moisture retention, it helps stabilize soil particles, reducing runoff and erosion during heavy rainfall events. This application is particularly beneficial in agricultural practices where soil conservation is vital .

Wastewater Treatment

Another significant application of this compound is in wastewater treatment processes. The compound can be used as a flocculant to aid in the removal of suspended solids from wastewater, improving water quality before discharge or reuse. Its effectiveness in binding with contaminants makes it an essential component in sustainable water management strategies .

Case Studies

作用機序

Potassium acrylate works by forming a water-insoluble matrix composed of polymeric chains that attract and hold water molecules. The immense size and weight of its molecular structure allow each granule to absorb purified water up to 500 times its dry weight . This mechanism is similar to a sponge, where the polymeric chains gently attract and hold water molecules, making it available to plants and other applications .

類似化合物との比較

Sodium Polyacrylate: Commonly used in diapers and other absorbent products due to its high water-absorbency capabilities.

Polyacrylamide: Used in various industrial applications, including water treatment and soil conditioning.

Uniqueness of Potassium Acrylate: this compound is unique in its application in agriculture as it does not cause soil salinization, unlike sodium polyacrylate . Its ability to improve soil water holding capacity and release nutrients makes it particularly valuable in agricultural settings .

This compound stands out due to its excellent water retention properties and its versatility in various scientific and industrial applications. Its unique characteristics make it a valuable compound in both research and practical applications.

生物活性

Potassium acrylate is a derivative of acrylic acid, commonly utilized in agricultural and biomedical applications due to its superabsorbent properties. This article explores its biological activity, focusing on its effects in agriculture, particularly in water retention and crop yield enhancement, as well as its physicochemical properties relevant to hydrogel formation.

Properties and Mechanisms

Chemical Structure and Properties

this compound is a salt formed from acrylic acid and potassium hydroxide. It exhibits excellent water-absorbing capabilities, making it suitable for use in hydrogels. These hydrogels can swell significantly when hydrated, which is crucial for applications in agriculture where moisture retention is vital for plant growth.

Hydrogel Formation

Hydrogels made from this compound can be synthesized through various polymerization techniques, including photo-polymerization. The mechanical properties of these hydrogels are influenced by the concentration of crosslinking agents used during synthesis. For instance, studies have shown that increasing the crosslinker concentration can lead to improved mechanical stability but reduced swelling capacity due to denser network formation .

Agricultural Applications

This compound has been extensively studied for its role in enhancing agricultural productivity through improved water management.

Water Retention and Crop Yield

Research indicates that the incorporation of this compound into soil significantly enhances water retention capabilities. For example, a study conducted on greenhouse tomato cultivation demonstrated that the use of this compound hydrogel resulted in a marked reduction in irrigation needs while simultaneously improving crop yields. The application of this compound at doses ranging from 3 to 6 g L^-1 showed no significant differences in yield but did enhance water retention and overall plant health .

Case Study: Greenhouse Tomato Cultivation

In a controlled experiment, the addition of this compound to soil mixtures resulted in:

- An increase in tomato yield by approximately 20.5% compared to untreated controls.

- Enhanced water availability, with treated soils retaining up to 132% more water than untreated soils.

- Improved economic outcomes for farmers due to increased yields and reduced irrigation costs .

Physicochemical Characterization

The effectiveness of this compound as a superabsorbent material can be quantified through various physicochemical tests:

Research Findings

Several studies have highlighted the biological activity of this compound:

- Hydrogel Efficacy : A study found that potassium polyacrylate significantly improved wet and dry biomass production in crops compared to untreated soils, demonstrating its effectiveness as an agricultural amendment .

- Environmental Impact : The use of this compound has been linked to reduced fertilizer leaching and improved nutrient management, minimizing environmental impacts associated with agricultural runoff .

- Economic Viability : Economic analyses indicate that the marginal income gained from increased crop yields due to this compound application outweighs the costs associated with its use, making it a financially viable option for farmers .

特性

CAS番号 |

25608-12-2 |

|---|---|

分子式 |

C6H7KO4 |

分子量 |

182.22 g/mol |

IUPAC名 |

potassium;prop-2-enoate;prop-2-enoic acid |

InChI |

InChI=1S/2C3H4O2.K/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+1/p-1 |

InChIキー |

OESICJXHUIMSJC-UHFFFAOYSA-M |

SMILES |

C=CC(=O)O.C=CC(=O)[O-].[K+] |

正規SMILES |

C=CC(=O)O.C=CC(=O)[O-].[K+] |

Key on ui other cas no. |

9003-02-5 25608-12-2 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does potassium acrylate interact with water molecules?

A1: this compound is a highly hydrophilic polymer. Its carboxylate groups (-COO-) readily interact with water molecules through hydrogen bonding. This interaction leads to the absorption and retention of large amounts of water, causing the material to swell and form a hydrogel. [, , , , , , ]

Q2: What are the downstream effects of this compound in soil applications?

A2: When used as a soil amendment, this compound improves water retention, aeration, and nutrient availability. [, ] This is due to its water-absorbing properties, which create a reservoir of moisture for plants while maintaining a porous soil structure for root respiration.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C3H3KO2. Its molecular weight is 128.17 g/mol. [, ]

Q4: How can spectroscopic techniques be used to characterize this compound and its derivatives?

A4: Fourier transform infrared (FTIR) spectroscopy is commonly used to identify the functional groups present in this compound and its copolymers. Characteristic peaks corresponding to carboxylate groups, C=O stretching, and C-H vibrations are observed. [, , , , , ] Additionally, 13C NMR spectrometry can identify the crosslinking mechanisms in this compound copolymers, such as esterification of hydroxyethyl acrylate (HEA) or 2-hydroxypropyl acrylate (HPA). []

Q5: How does the degree of neutralization of acrylic acid affect the properties of this compound-based superabsorbent hydrogels (SAHGs)?

A5: The degree of neutralization of acrylic acid significantly impacts the water absorbency of SAHGs. A higher degree of neutralization, typically achieved by adding potassium hydroxide (KOH), results in a greater number of carboxylate groups, leading to enhanced water absorption. [, ]

Q6: How stable are this compound-based hydrogels under high temperatures?

A6: The thermal stability of this compound-based hydrogels can be assessed using thermogravimetric analysis (TGA). [, , , ] These analyses reveal that these materials generally exhibit good thermal stability, with decomposition temperatures often exceeding 400 °C, making them suitable for various applications requiring elevated temperatures.

Q7: How does the presence of salts affect the swelling behavior of this compound hydrogels?

A7: The presence of salts in solution can reduce the swelling capacity of this compound hydrogels. This is due to the osmotic pressure difference between the hydrogel with a high ionic concentration and the surrounding salt solution. [, , , ]

Q8: Does this compound exhibit catalytic properties?

A8: While this compound itself is not typically used as a catalyst, it can be a component in catalyst systems. For example, this compound can be incorporated into polymer-supported catalysts, where its role is primarily to modify the polymer matrix properties rather than directly participate in the catalytic reaction.

Q9: Have there been any computational studies on the interaction between this compound and water molecules?

A9: While the provided articles do not explicitly mention computational studies on the interaction between this compound and water molecules, this is an active area of research in polymer science. Molecular dynamics simulations and quantum chemical calculations can provide insights into the hydrogen bonding interactions and the mechanisms of water absorption in this compound hydrogels.

Q10: How does the incorporation of acrylamide into this compound-based hydrogels affect their properties?

A10: The incorporation of acrylamide into this compound-based hydrogels can significantly influence their swelling behavior, mechanical properties, and salt resistance. [, , , , ] For instance, increasing the acrylamide content can improve the hydrogel's compressive strength, allowing it to retain its shape better after absorbing water.

Q11: How does the choice of crosslinking agent affect the properties of this compound hydrogels?

A11: The type and concentration of the crosslinking agent used in the synthesis of this compound hydrogels significantly affect their properties, including swelling capacity, gel strength, and degradation behavior. [, , , ] N,N′-methylene bisacrylamide (MBA) is commonly used as a crosslinker. Its concentration can be optimized to achieve the desired balance between swelling and mechanical strength.

Q12: How is the water absorption capacity of this compound hydrogels measured?

A13: The water absorption capacity of this compound hydrogels is typically determined gravimetrically. [, , , , , ] A known weight of the dried hydrogel is immersed in water for a specific time. The swollen hydrogel is then removed, surface water is blotted, and the weight is measured. The water absorption capacity is calculated as the difference in weight divided by the initial dry weight.

Q13: Are there any concerns regarding the biodegradability of this compound polymers?

A14: While this compound itself is not readily biodegradable, research has focused on developing degradation techniques for polyacrylate waste. [] These include chemical oxidation using hydrogen peroxide (H2O2) at elevated temperatures, potentially combined with enzymatic treatments using peroxidase. These methods aim to break down the polymer into smaller, less impactful molecules.

Q14: How does the dissolution of this compound in water influence the properties of the resulting solution?

A14: this compound readily dissolves in water, forming a viscous solution due to the polymer chains' hydration and entanglement. The solution's viscosity depends on the polymer's molecular weight and concentration.

Q15: What are some alternatives to this compound in agricultural applications?

A17: Alternatives to this compound in agriculture include other superabsorbent polymers, such as those based on sodium polyacrylate or starch-graft copolymers. [] Additionally, natural materials like compost, biochar, and coconut coir can improve soil water retention and structure, offering more sustainable alternatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。